molecular formula C10H13N3 B12075402 4-(1-Aminoethyl)-2-methyl-2H-indazole CAS No. 1159511-37-1

4-(1-Aminoethyl)-2-methyl-2H-indazole

Cat. No.: B12075402
CAS No.: 1159511-37-1
M. Wt: 175.23 g/mol
InChI Key: SPNFRJLXHASAQJ-UHFFFAOYSA-N
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Description

4-(1-Aminoethyl)-2-methyl-2H-indazole is a synthetic organic compound belonging to the indazole family Indazoles are bicyclic compounds consisting of a benzene ring fused to a pyrazole ring This particular compound is characterized by the presence of an aminoethyl group at the fourth position and a methyl group at the second position of the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Aminoethyl)-2-methyl-2H-indazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylindazole and ethylamine.

    Alkylation Reaction: The 2-methylindazole undergoes an alkylation reaction with ethylamine in the presence of a suitable base like sodium hydride or potassium carbonate. This reaction introduces the aminoethyl group at the fourth position of the indazole ring.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of automated systems also enhances safety and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Aminoethyl)-2-methyl-2H-indazole can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The indazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).

Major Products Formed:

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4-(1-Aminoethyl)-2-methyl-2H-indazole has found applications in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research has explored its potential as a therapeutic agent for conditions such as cancer, inflammation, and neurological disorders.

    Industry: It is used in the development of advanced materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(1-Aminoethyl)-2-methyl-2H-indazole depends on its specific application:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

    Molecular Targets and Pathways: The compound targets specific proteins and pathways involved in disease processes, such as kinases in cancer or neurotransmitter receptors in neurological disorders.

Comparison with Other Indazoles:

    Structural Similarity: this compound shares structural features with other indazole derivatives, such as 2-methylindazole and 4-aminoindazole.

    Unique Properties: The presence of both aminoethyl and methyl groups imparts unique chemical and biological properties, making it distinct from other indazoles.

Comparison with Similar Compounds

  • 2-Methylindazole
  • 4-Aminoindazole
  • 4-(1-Hydroxyethyl)-2-methyl-2H-indazole

Properties

CAS No.

1159511-37-1

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

1-(2-methylindazol-4-yl)ethanamine

InChI

InChI=1S/C10H13N3/c1-7(11)8-4-3-5-10-9(8)6-13(2)12-10/h3-7H,11H2,1-2H3

InChI Key

SPNFRJLXHASAQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=NN(C=C21)C)N

Origin of Product

United States

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